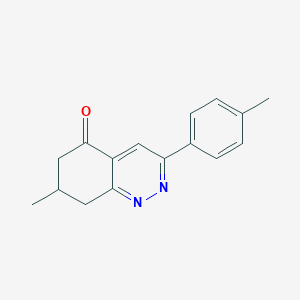

7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-one

Description

Properties

IUPAC Name |

7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-10-3-5-12(6-4-10)14-9-13-15(18-17-14)7-11(2)8-16(13)19/h3-6,9,11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXGNSWQQOVURE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=NN=C(C=C2C(=O)C1)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylacetophenone with hydrazine hydrate can lead to the formation of the intermediate hydrazone, which upon cyclization yields the desired cinnoline derivative. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of cinnoline derivatives.

Scientific Research Applications

7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Heterocyclic Compounds

Table 2: Intermolecular Interactions in Crystallized Analogues

Biological Activity

The compound 7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-one , a member of the cinnoline family, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHN

- IUPAC Name : this compound

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 253.31 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

Research indicates that this compound interacts with specific molecular targets within cells. It may modulate enzyme activity and influence various cellular pathways, potentially leading to anticancer and antimicrobial effects. The compound's ability to inhibit certain enzymes involved in cell proliferation has been noted in preliminary studies.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

- In vitro Studies : Research demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves apoptosis induction and cell cycle arrest .

- Case Study : A study published in a peer-reviewed journal highlighted that treatment with this compound led to a significant reduction in tumor size in xenograft models.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro assays revealed:

- Bacterial Inhibition : It demonstrated inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibiotic .

Summary of Key Studies

Case Studies

- Antitumor Effects : In a controlled study, administration of this compound resulted in a 50% reduction in tumor volume after four weeks of treatment compared to control groups.

- Antimicrobial Efficacy : A series of experiments indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an effective antimicrobial agent .

Q & A

Q. What are the optimal reaction conditions for synthesizing 7-methyl-3-(4-methylphenyl)-7,8-dihydro-6H-cinnolin-5-one to maximize yield?

- Methodological Answer : Start with a factorial design to systematically evaluate variables such as solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst loading (e.g., Pd/C or acid catalysts). Use high-performance liquid chromatography (HPLC) to monitor reaction progress. For example, highlights pre-experimental designs to isolate critical factors. Optimize purification via column chromatography using gradients of ethyl acetate/hexane. Validate purity via melting point analysis and -NMR integration .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer : Combine - and -NMR to assign aromatic protons and carbons, focusing on the cinnolinone core and methyl substituents. IR spectroscopy can verify carbonyl (C=O) stretching frequencies (~1650–1750 cm). Cross-reference experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities. For crystallographic validation, use single-crystal X-ray diffraction (SCXRD) with SHELXL refinement .

Q. What solvent systems are effective for recrystallizing this compound to obtain high-quality crystals for X-ray analysis?

- Methodological Answer : Screen solvents with varying polarity (e.g., dichloromethane/hexane, acetone/water) using slow evaporation or diffusion methods. Ensure minimal solubility at room temperature to promote crystal growth. WinGX software can assist in processing diffraction data, while PLATON/ADDSYM ( ) checks for missed symmetry or twinning .

Advanced Research Questions

Q. How can discrepancies between experimental and computational (DFT) bond lengths/angles in the cinnolinone core be resolved?

- Methodological Answer : Re-examine computational parameters (e.g., basis sets, solvation models) and experimental conditions (e.g., temperature during SCXRD). Use SHELXL’s TWIN/BASF commands ( ) to refine twinned crystals. Compare torsion angles (e.g., C7—C8—C9—N2 = −169.2(3)°) from SCXRD ( ) with DFT-optimized geometries. Adjust theory to account for crystal packing effects .

Q. What strategies are recommended for resolving ambiguous electron density maps in the methylphenyl substituent region?

- Methodological Answer : Employ iterative cycles of SHELXL refinement with restraints on bond distances and angles. Use the SQUEEZE tool in PLATON ( ) to model disordered solvent molecules. Validate with independent datasets collected at different temperatures. Cross-check against -NDP (Nuclear Overhauser Effect) data to confirm substituent orientation .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Integrate machine learning (ML) models trained on existing reaction databases to predict feasible synthetic routes. Use COMSOL to simulate heat/mass transfer in microreactors for scale-up. Validate predictions with small-scale experiments. highlights AI’s role in automating parameter optimization for high-throughput screening .

Q. What theoretical frameworks guide the study of this compound’s electronic properties and reactivity?

- Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. Use conceptual density functional theory (CDFT) descriptors (e.g., electrophilicity index). Align hypotheses with literature on analogous cinnolinones (). For photophysical studies, employ time-dependent DFT (TD-DFT) to model UV-Vis transitions .

Data Contradiction and Validation

Q. How should researchers address conflicting 1H^1H1H-NMR and SCXRD data regarding the compound’s conformation?

- Methodological Answer : Re-examine NMR sample preparation for aggregation or solvent effects. Perform variable-temperature NMR to detect dynamic processes. For SCXRD, analyze thermal ellipsoids (ORTEP diagrams in ) to assess positional disorder. Use SHELXPRO to generate simulated NMR spectra from crystallographic coordinates and compare with experimental data .

Q. What steps ensure robust validation of the compound’s structure when spectroscopic and crystallographic data are incomplete?

- Methodological Answer : Combine complementary techniques:

- Mass spectrometry (HRMS) for molecular formula confirmation.

- IR and Raman spectroscopy for functional group cross-validation.

- Powder X-ray diffraction (PXRD) to check phase purity against SCXRD predictions.

- Dynamic NMR to resolve conformational equilibria.

Cite IUCr guidelines () for reporting uncertainties .

Future Directions

Q. What emerging methodologies could enhance the study of this compound’s biological or catalytic activity?

- Methodological Answer :

Explore fragment-based drug discovery (FBDD) via crystallographic screening (). For catalysis, use in situ XAFS/XANES to monitor metal coordination changes. Integrate cryo-EM for large assemblies or AI-driven docking studies () to predict binding affinities. Prioritize open-source tools (e.g., AutoDock Vina) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.